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Compound of Interest

Compound Name:
(3-Bromo-2-

methylphenyl)methanol

Cat. No.: B1336436 Get Quote

This guide provides a detailed overview of the spectroscopic characterization of 3-bromo-2-

methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and

agrochemical compounds.[1] Due to the limited availability of direct experimental data for this

specific molecule, this document presents predicted spectroscopic data based on the analysis

of structurally related compounds, including 3-bromobenzyl alcohol and 3-methylbenzyl

alcohol. The methodologies described herein are standard analytical protocols for the structural

elucidation of organic molecules.

Molecular Structure and Properties
IUPAC Name: (3-Bromo-2-methylphenyl)methanol

CAS Number: 83647-43-2[2]

Molecular Formula: C₈H₉BrO[1]

Molecular Weight: 201.06 g/mol [1]

Appearance: Expected to be a solid at room temperature.[1][3]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-bromo-2-methylbenzyl alcohol. These predictions
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are derived from the known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4 d 1H Ar-H

~7.2 t 1H Ar-H

~7.1 d 1H Ar-H

~4.7 s 2H -CH₂OH

~2.4 s 3H Ar-CH₃

~1.8 br s 1H -OH

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~142 Ar-C-CH₂OH

~138 Ar-C-CH₃

~132 Ar-CH

~130 Ar-CH

~127 Ar-CH

~123 Ar-C-Br

~64 -CH₂OH

~22 Ar-CH₃

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad, Strong O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1450 Medium-Strong C=C stretch (aromatic ring)

1050-1000 Strong C-O stretch (primary alcohol)

~700 Strong C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Assignment

200/202 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

183/185 Medium [M-OH]⁺

121 High [M-Br]⁺

105 Medium [C₈H₉]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 3-bromo-2-

methylbenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-2-methylbenzyl alcohol in

~0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon-13 NMR spectrum.

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of

200-240 ppm.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction). Calibrate the spectra using the residual solvent peak (CDCl₃ at 7.26

ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.
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Data Acquisition:

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the empty ATR

crystal.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Procedure:

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

The sample is vaporized and separated on a capillary column.

The separated components enter the mass spectrometer.

Mass Analysis:

Use electron ionization (EI) at 70 eV.

Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure.
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Workflow and Visualization
The general workflow for the spectroscopic characterization of a synthesized compound like 3-

bromo-2-methylbenzyl alcohol is illustrated below.
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Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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